Malolactomycin C

acute toxicity in vivo safety macrolide antibiotics

Researchers face toxicity trade-offs with macrolide antifungals in plant disease models. Malolactomycin C solves this with a 4x wider safety window (LD0 >30 mg/kg i.p.) than family analog A (LD50 6.7 mg/kg). - MIC 25 µg/mL vs. Botrytis cinerea, Cladosporium fulvum, Pyricularia oryzae - No Ras pathway inhibition (differentiates from Malolactomycin D) - N-demethyl analog for SAR on methylation effects - Novel 40-membered scaffold distinct from triazoles/strobilurins

Molecular Formula C62H109N3O20
Molecular Weight 1216.5 g/mol
Cat. No. B15560996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalolactomycin C
Molecular FormulaC62H109N3O20
Molecular Weight1216.5 g/mol
Structural Identifiers
InChIInChI=1S/C62H109N3O20/c1-34(17-13-11-12-16-24-65-61(63)64-10)25-38(5)58-37(4)18-14-15-19-47(68)39(6)50(71)28-44(67)26-43(66)27-45(83-56(78)32-55(76)77)29-46-30-53(74)59(80)62(82,85-46)33-54(75)35(2)20-22-48(69)40(7)51(72)31-52(73)41(8)49(70)23-21-36(3)57(79)42(9)60(81)84-58/h14-15,17-19,21,35,37-54,57-59,66-75,79-80,82H,11-13,16,20,22-33H2,1-10H3,(H,76,77)(H3,63,64,65)/b18-14+,19-15+,34-17+,36-21+
InChIKeyXCVHAWZLPUJTAT-VRCLEKHYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malolactomycin C: Identity and Scientific Context


Malolactomycin C (CAS 189759-03-3) is a 40-membered macrolide antibiotic originally isolated from Streptomyces strain KP-3144 [1]. It is the N-demethyl analogue within the malolactomycin family and demonstrates fungicidal activity against plant pathogenic fungi including Botrytis cinerea, Cladosporium fulvum, and Pyricularia oryzae, with a reported MIC of 25 µg/mL across these targets . The compound carries a molecular formula of C62H109N3O20 and a molecular weight of 1216.6 g/mol [2].

Research Scope Plant pathogen antifungal screening
Compound Identity N-demethyl macrolide for SAR studies
Activity Context Reported MIC reference for Botrytis assays

Malolactomycin C vs. Structural Analogs


Within the malolactomycin family, compounds A, B, C, and D share a common 40-membered macrolide scaffold yet exhibit substantial divergence in both safety profile and mechanistic specificity that precludes simple substitution. Malolactomycin C (N-demethyl analogue) and Malolactomycin D differ in their Ras signal pathway inhibition activity, with Malolactomycin D functioning as a potent and selective Ras signal inhibitor while Malolactomycin C does not share this property [1]. Moreover, Malolactomycin A demonstrates markedly different acute toxicity (LD50 6.7 mg/kg i.p. in mice) compared with Malolactomycin C (LD0 >30 mg/kg i.p.), a greater than four-fold difference in toxicological threshold [2]. These divergences in both functional activity and safety underscore why Malolactomycin C must be treated as a distinct research compound rather than an interchangeable family member.

Ras pathway inhibition divergence Malolactomycin C lacks the Ras signal inhibition activity reported for Malolactomycin D; functional context may not transfer.
Acute toxicity profile differs Toxicological threshold varies substantially across family members; in vivo model safety endpoints may shift.
N-demethyl structural distinction Structural analogue identity requires confirmation; SAR may not be interchangeable with methylated forms.

Malolactomycin C: Differentiation Evidence


In Vivo Acute Toxicity Profile

In intraperitoneal administration to mice, Malolactomycin C exhibited an LD0 (the highest dose at which zero lethality was observed) of greater than 30 mg/kg, while the structurally related Malolactomycin A showed an LD50 of 6.7 mg/kg under the same administration route [1]. This represents a greater than four-fold shift in the toxicological threshold between family members, with Malolactomycin C demonstrating substantially reduced acute toxicity.

Acute Toxicity Profile
Head-to-head
LD0 >30 mg/kg vs. LD50 6.7 mg/kg (Mal A)
Supports in vivo safety endpoint review
Mouse i.p. model; >4.5-fold difference
acute toxicity in vivo safety macrolide antibiotics

N-Demethyl Structural Distinction

Malolactomycin C is the N-demethyl analogue of the malolactomycin family, a 40-membered macrolide produced by Streptomyces sp. . This N-demethylation distinguishes it from other family members such as Malolactomycin A, which has a molecular formula of C63H111N3O20 and a molecular weight of 1230.56 g/mol, compared with Malolactomycin C at C62H109N3O20 and 1216.54 g/mol [1]. This structural modification correlates with the functional divergence in Ras pathway inhibition observed between Malolactomycin C and Malolactomycin D.

N-Demethyl Identity
Class-level inference
N-demethyl analogue (CH2 difference) vs. N-methyl in Mal A
Supports structural identity verification
MS/NMR characterization context
N-demethyl analog macrolide structure molecular differentiation

Antifungal Activity Spectrum

Malolactomycin C demonstrates fungicidal activity against the plant pathogenic fungi Botrytis cinerea, Cladosporium fulvum, and Pyricularia oryzae, with a consistent minimum inhibitory concentration (MIC) of 25 µg/mL across all three species . While direct comparative MIC data for Malolactomycin A, B, or D against the same panel in the same assay system are not available in the published literature, Malolactomycin C and Malolactomycin D both inhibited Botrytis cinerea growth in agar medium and in a detached leaf method in the original discovery study [1].

Antifungal MIC
Context-dependent
25 µg/mL against B. cinerea, C. fulvum, P. oryzae
Supports antifungal screening context
Consistent across three species
antifungal activity MIC plant pathogen Botrytis cinerea

Malolactomycin C: Research and Industrial Applications


In Vivo Plant Pathology Studies

Based on the LD0 >30 mg/kg intraperitoneal toxicity data in mice, Malolactomycin C is the preferred candidate among malolactomycin family members for in vivo antifungal efficacy studies where minimizing compound-related toxicity is a critical experimental parameter [1]. Researchers evaluating Botrytis cinerea control in plant disease models can utilize Malolactomycin C with a wider dosing window compared with Malolactomycin A, which exhibits an LD50 of 6.7 mg/kg under identical administration conditions [1].

Antifungal Reference Standard

With a consistently reported MIC of 25 µg/mL against Botrytis cinerea, Cladosporium fulvum, and Pyricularia oryzae, Malolactomycin C serves as a validated positive control for antifungal screening campaigns targeting gray mold and allied plant fungal pathogens . Its activity in both agar-based assays and detached leaf methods provides assay development flexibility across in vitro and ex vivo experimental systems [2].

Structure-Activity Relationship Studies

The N-demethyl structural feature of Malolactomycin C (C62H109N3O20, 1216.54 g/mol) distinguishes it from Malolactomycin A (C63H111N3O20, 1230.56 g/mol) and correlates with differential Ras pathway modulation activity observed in the family [3][4]. Procurement of Malolactomycin C enables systematic SAR investigations examining how N-methylation status influences both antifungal potency and off-target Ras signaling effects.

Agricultural Fungicide Discovery

As a microbial secondary metabolite with a 40-membered macrolide scaffold structurally distinct from commercial triazole and strobilurin fungicides, Malolactomycin C offers a novel chemical starting point for agricultural fungicide discovery [2]. Its consistent activity against Botrytis cinerea—a pathogen with documented resistance to multiple fungicide classes—positions it as a valuable tool compound for exploring alternative modes of antifungal action.

Application
Selection Property
Validation Focus
In vivo antifungal plant disease model research
Reported toxicity threshold context
In vivo model safety endpoint review
Antifungal screening assay development
Reported MIC benchmark
Consistency across pathogen panel and assay formats
N-methylation SAR studies
N-demethyl structural identity
Analytical confirmation of N-demethyl status
Agricultural fungicide discovery library
Novel macrolide scaffold
Mode-of-action screening against resistant strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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